molecular formula C37H30O7 B571430 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone CAS No. 1486-57-3

3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone

Cat. No. B571430
CAS RN: 1486-57-3
M. Wt: 586.64
InChI Key: DEHXHBJKHKGTBH-UHFFFAOYSA-N
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Description

3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy flavone (TBMF) is a natural product isolated from the plant species Passiflora caerulea, commonly known as blue passionflower. It is a member of the flavonoid family and has been found to possess a variety of biological activities such as antioxidant, anti-inflammatory and anti-cancer properties. The purpose of

Scientific Research Applications

3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has been found to possess a variety of biological activities such as antioxidant, anti-inflammatory and anti-cancer properties. It has been studied for its potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress. In addition, 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has also been studied for its potential to inhibit the formation of advanced glycation end products (AGEs), which are associated with a variety of age-related diseases.

Mechanism of Action

The exact mechanism of action of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is not yet fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes involved in the formation of AGEs, such as aldose reductase and advanced glycation end product-forming enzymes. In addition, 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has the potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress. In addition, it has been found to possess antioxidant properties and inhibit the formation of AGEs. These effects may be due to its ability to scavenge free radicals, inhibit the activity of certain enzymes involved in the formation of AGEs, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone in laboratory experiments include its relatively simple and cost-effective synthesis, its potential to inhibit the growth of tumor cells, reduce inflammation, and protect against oxidative stress, and its ability to scavenge free radicals and reduce oxidative stress. The main limitation of using 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone in laboratory experiments is that the exact mechanism of action is not yet fully understood.

Future Directions

Future research should focus on understanding the exact mechanism of action of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone, as well as its potential to inhibit the formation of AGEs. In addition, further research should be conducted to determine the most effective dosage and administration of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone for various applications. Finally, studies should be conducted to evaluate the safety and efficacy of 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone in humans.

Synthesis Methods

3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone can be synthesized by the reaction of a flavone derivative with benzyl chloride and hydroxylamine hydrochloride in pyridine. This reaction forms a benzyloxy-substituted flavone, which is then oxidized with potassium permanganate to form the desired product. The synthetic route is relatively simple and cost-effective, making it a viable option for research purposes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone involves the protection of hydroxyl and methoxy groups followed by selective benzylation and demethylation reactions.", "Starting Materials": ["5-hydroxy-3-methoxy flavone", "benzyl chloride", "sodium hydride", "potassium hydroxide", "acetic anhydride", "pyridine", "toluene"], "Reaction": ["1. Protection of hydroxyl and methoxy groups using acetic anhydride and pyridine to obtain 5-acetoxy-3-methoxy flavone", "2. Selective benzylation of the hydroxyl group using benzyl chloride and sodium hydride to obtain 5-acetoxy-3-methoxy-4'-benzyloxy flavone", "3. Selective benzylation of the hydroxyl group using benzyl chloride and potassium hydroxide to obtain 5-acetoxy-3-methoxy-4'-benzyloxy-7-hydroxy flavone", "4. Demethylation of the methoxy group using potassium hydroxide and toluene to obtain 3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone"] }

CAS RN

1486-57-3

Product Name

3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone

Molecular Formula

C37H30O7

Molecular Weight

586.64

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3

InChI Key

DEHXHBJKHKGTBH-UHFFFAOYSA-N

SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

synonyms

2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one

Origin of Product

United States

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